![molecular formula C10H7ClN2O3S B2388375 2-Chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole CAS No. 339018-26-7](/img/structure/B2388375.png)

2-Chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

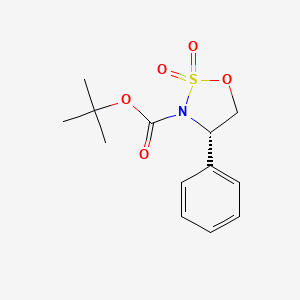

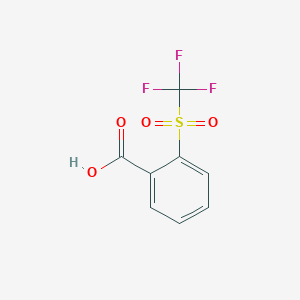

“2-Chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole” is a chemical compound with the molecular formula C10H7ClN2O3S . It has a molecular weight of 270.7 . The compound is typically stored at temperatures between 2 and 8 degrees Celsius .

Molecular Structure Analysis

The InChI code for “2-Chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole” is 1S/C10H7ClN2O3S/c11-10-12-5-9(17-10)6-16-8-3-1-7(2-4-8)13(14)15/h1-5H,6H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Applications De Recherche Scientifique

Synthesis of Anticancer Drugs

2-Chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole is an important intermediate in the synthesis of small molecule anticancer drugs . It has a wide range of applications in the pharmaceutical and chemical fields . Many small molecule anticancer drugs contain this compound . Therefore, its derivatives play a significant role in the study of anticancer drugs .

Synthesis of Pyrimidine Derivatives

This compound is used in the synthesis of pyrimidine derivatives . For example, 2-chloro-4-(3-nitrophenoxy) thieno [3, 2-d] pyrimidine was synthesized from methyl 3-aminothiophene-2-carboxylate and urea through three steps including cyclization, chlorination, and nucleophilic substitution .

Degradation of Nitro Group-Containing Compounds

Nitro group-containing compounds, including 2-Chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole, have been used to synthesize various useful products like dyes, pesticides, and solvents . Microorganisms can degrade these nitro group-containing compounds, providing an easily available and cost-effective treatment .

Environmental Decontamination

The degradation of nitro group-containing compounds by microbes is considered for decontamination methods . For example, Burkholderia sp. strain SJ98 was applied to artificially contaminated soil to degrade 2-chloro-4-nitrophenol, thereby decreasing the concentration of nitrophenol .

Synthesis of Thiazolidine-2,4-dione Derivatives

2-Chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole can be used in the synthesis of thiazolidine-2,4-dione derivatives . These derivatives were tested for their antioxidant properties .

Synthesis of Thieno[3,2-d]pyrimidine Derivatives

This compound is used in the synthesis of thieno[3,2-d]pyrimidine derivatives . These derivatives have shown potential in various applications, including medicinal chemistry .

Safety and Hazards

Propriétés

IUPAC Name |

2-chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O3S/c11-10-12-5-9(17-10)6-16-8-3-1-7(2-4-8)13(14)15/h1-5H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRUDDXHSVZKKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OCC2=CN=C(S2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601324649 |

Source

|

| Record name | 2-chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601324649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24819488 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole | |

CAS RN |

339018-26-7 |

Source

|

| Record name | 2-chloro-5-[(4-nitrophenoxy)methyl]-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601324649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8,9-Dimethoxy-5-[(4-methylbenzyl)thio]-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2388293.png)

![Ethyl 5-[(2,3-dimethoxybenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2388294.png)

![2-chloro-N-(2-{[(propan-2-yl)carbamoyl]amino}phenyl)pyridine-3-carboxamide](/img/structure/B2388295.png)

![[2-(Difluoromethyl)-3-fluorophenyl]methanol](/img/structure/B2388300.png)

![Methyl 2-[5-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalen-1-yl]acetate](/img/structure/B2388305.png)

![6-(3-methoxyphenyl)-N-(pyridin-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2388306.png)

![Ethyl 6-methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2388307.png)

![2-(2-bromophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2388311.png)

![3-(3-Ethylphenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2388313.png)